6-((8Z,11Z,14Z)-heptadeca-8,11,14-trien-1-yl)salicylic acid
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Overview
Description
6-((8Z,11Z,14Z)-heptadeca-8,11,14-trien-1-yl)salicylic acid is a hydroxybenzoic acid. It derives from a salicylic acid.
This compound is a natural product found in Spondias mombin with data available.
Scientific Research Applications
Synthesis and Metabolic Studies
- Stereoselective Synthesis : This compound and similar fatty acids have been synthesized for metabolic studies. For instance, Loreau et al. (2003) synthesized variants like (6Z,10E,12Z)-octadecatrienoic acid using palladium-catalyzed cross-coupling reactions, among other steps, to study their metabolic fate (Loreau, Chardigny, Sebedio, & Nöel, 2003).
Cosmetic Applications
- Cosmetic Whitening Effect : Anacardic acids, which include variants of the compound , were used to synthesize glycosides for cosmetic applications. Kasemura et al. (2003) found that these glycosides had significant inhibitory activity against the enzyme tyrosinase, surpassing commercial cosmetics in effectiveness (Kasemura, Nomura, Sawabe, & Fujihara, 2003).
Antidiabetic Alternatives
- α-Glucosidase Inhibitory Activities : Resorcinol derivatives, including compounds similar to 6-((8Z,11Z,14Z)-heptadeca-8,11,14-trien-1-yl)salicylic acid, were found to have significant α-glucosidase inhibitory activities. This suggests their potential as antidiabetic alternatives, as shown by Hu et al. (2020) (Hu et al., 2020).
Biochemical Synthesis and Analysis
- Synthesis of Biochemical Compounds : Miagkova et al. (1987) synthesized analogs of this compound for use in enzymatic synthesis of various biochemical compounds, demonstrating its versatility in biochemical applications (Miagkova et al., 1987).
Algal Spore Research
- Algal Spore Lytic Activity : Similar fatty acids isolated from seaweed showed significant lysis activity against spores of various algae and phytoplankton species, as studied by Luyen et al. (2009). This suggests the potential of such compounds in algal spore research and control (Luyen et al., 2009).
Chemical Synthesis and Analysis
- Chemical Synthesis Techniques : Research like that by Russell & Pabon (1982) involves the synthesis of similar compounds using various chemical techniques, contributing to the field of organic synthesis and analysis (Russell & Pabon, 1982).
Properties
Molecular Formula |
C24H34O3 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[(8Z,11Z,14Z)-heptadeca-8,11,14-trienyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h3-4,6-7,9-10,17,19-20,25H,2,5,8,11-16,18H2,1H3,(H,26,27)/b4-3-,7-6-,10-9- |
InChI Key |
MBYMHCHZLAJVRK-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
SMILES |
CCC=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Synonyms |
SB 202742 SB 202742, (Z,Z,Z)-isomer SB-202742 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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